Cas no 1077-56-1 (N-ethyl-2-methylbenzene-1-sulfonamide)

N-Ethyl-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its ethyl and methyl substituents on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the sulfonamide functional group, contribute to its reactivity and potential applications in amidation and sulfonylation reactions. The compound exhibits moderate solubility in organic solvents, facilitating its use in various synthetic processes. Its stability under standard conditions and well-defined chemical properties make it a reliable reagent for research and industrial applications requiring precise sulfonamide-based intermediates.
N-ethyl-2-methylbenzene-1-sulfonamide structure
1077-56-1 structure
Product Name:N-ethyl-2-methylbenzene-1-sulfonamide
CAS No:1077-56-1
MF:C9H13NO2S
MW:199.27002120018
MDL:MFCD00059226
CID:40690
PubChem ID:14110
Update Time:2025-06-08

N-ethyl-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-ethyltoluene-2-sulphonamide
    • N-ETHYL-O-TOLUENESULFONAMIDE
    • ETHYL TOSYLAMIDE
    • N-E-O
    • n-ethyl-2-methyl-benzenesulfonamid
    • N-Ethyl-O
    • N-Ethyl-o-Toluenesulfamide
    • n-ethyl-o-toluenesulfonamid
    • o-N-Ethyltoluene sulfonamide
    • P-Toluene Sulfonamide (N-E-OPTSA)
    • PTSA
    • RIT-CIZER NO 8
    • TOLUENEETHYLSULPHONAMIDE
    • o-Toluenesulfonamide,N-ethyl- (6CI,7CI,8CI)
    • N-Ethyl-2-methylbenzenesulfonamide
    • Benzenesulfonamide,N-ethyl-2-methyl-
    • N-E-O/PTSA
    • Benzenesulfonamide, N-ethyl-2-methyl-
    • 6Y8J5WET03
    • NATWUQFQFMZVMT-UHFFFAOYSA-N
    • o-Toluenesulfonamide, N-ethyl-
    • O-TOLUENE ETHYL SULFONAMIDE
    • N-Ethyl-2-toluenesulfonamide
    • Jsp000688
    • N-Ethyl-O-toluene sulfonyl amide
    • N-ethyl-2-methyl-benzenesulfonamide
    • Benzenesulfonamide,N-et
    • Benzenesulfonamide,N-ethyl-ar-methyl-
    • N-ethyl-2-methylbenzene-1-sulfonamide
    • VZ36552
    • MDL: MFCD00059226
    • Inchi: 1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3
    • InChI Key: NATWUQFQFMZVMT-UHFFFAOYSA-N
    • SMILES: C1(S(NCC)(=O)=O)=CC=CC=C1C

Computed Properties

  • Exact Mass: 199.06700
  • Monoisotopic Mass: 199.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.6

Experimental Properties

  • Density: 1.153
  • Melting Point: 18
  • Boiling Point: 317.2 ºCat 760 mmHg
  • Flash Point: 145.7 ºC
  • Refractive Index: 1.526
  • PSA: 54.55000
  • LogP: 2.76490
  • pka: 11.71±0.40(Predicted)

N-ethyl-2-methylbenzene-1-sulfonamide Security Information

  • WGK Germany:3
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:TSCA listed

N-ethyl-2-methylbenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-ethyl-2-methylbenzene-1-sulfonamide Pricemore >>

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N-ethyl-2-methylbenzene-1-sulfonamide Suppliers

Amadis Chemical Company Limited
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:1077-56-1)N-Ethyl-o-toluenesulfonamide
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N-ethyl-2-methylbenzene-1-sulfonamide Related Literature

  • 1. Synthesis of a series of dichloroamino- and dihalosulfonamido-1,3,5-triazines and investigation of their hindered rotation and stereodynamic behaviour by NMR spectroscopy
    Stuart A. Brewer,Helen T. Burnell,Ian Holden,Brian G. Jones,Colin R. Willis J. Chem. Soc. Perkin Trans. 2 1999 1231

Additional information on N-ethyl-2-methylbenzene-1-sulfonamide

Introduction to N-ethyl-2-methylbenzene-1-sulfonamide (CAS No. 1077-56-1)

N-ethyl-2-methylbenzene-1-sulfonamide, with the chemical formula C9H11NO2S, is a sulfonamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1077-56-1, belongs to a class of molecules known for their diverse biological activities. The structural integrity of this molecule, featuring an ethyl group and a sulfonamide functional group attached to a substituted benzene ring, makes it a versatile candidate for further chemical modifications and biological evaluations.

The sulfonamide moiety is a well-documented pharmacophore in drug discovery, contributing to the development of antibiotics, anti-inflammatory agents, and other therapeutic compounds. The presence of the ethyl group at the para position relative to the sulfonamide group in N-ethyl-2-methylbenzene-1-sulfonamide introduces unique electronic and steric properties that can influence its interactions with biological targets. This positional arrangement has been studied extensively in the context of optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of sulfonamide derivatives with high precision. Studies have demonstrated that the sulfonamide group can form hydrogen bonds with specific residues in protein targets, making it an effective scaffold for designing molecules with enhanced binding specificity. The methyl substituent on the benzene ring further modulates the electronic distribution, potentially affecting both the pharmacokinetic profile and the overall potency of the compound.

In the realm of medicinal chemistry, N-ethyl-2-methylbenzene-1-sulfonamide has been explored as a potential lead compound for treating various inflammatory and infectious diseases. Its structural features align well with known active ingredients in therapeutic agents, suggesting that it could be a valuable building block for novel drug candidates. For instance, modifications to the ethyl group or the sulfonamide moiety could enhance its efficacy against bacterial enzymes or reduce side effects associated with traditional sulfonamides.

The synthesis of N-ethyl-2-methylbenzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include sulfonylation of 2-methylaniline followed by ethylation of the resulting intermediate. Advances in green chemistry have led to the development of more sustainable synthetic methodologies, such as catalytic processes that minimize waste and energy consumption. These innovations are crucial for improving the scalability and environmental footprint of pharmaceutical production.

From a pharmacological perspective, N-ethyl-2-methylbenzene-1-sulfonamide exhibits promising properties as an anti-inflammatory agent. Preclinical studies have indicated that derivatives of this compound can inhibit key enzymes involved in pro-inflammatory pathways, such as COX-2 and LOX. The ability to modulate these pathways without significant toxicity makes it an attractive candidate for further development into a therapeutic drug. Additionally, its sulfonamide core suggests potential activity against bacterial infections, particularly those caused by resistant strains.

The role of computational modeling in understanding the behavior of N-ethyl-2-methylbenzene-1-sulfonamide cannot be overstated. Molecular dynamics simulations have provided insights into how this compound interacts with biological membranes and cellular receptors. These simulations help predict off-target effects and optimize dosing regimens to maximize therapeutic benefit while minimizing adverse reactions. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

Recent clinical trials have begun to explore the efficacy of sulfonamide derivatives in treating chronic inflammatory conditions such as rheumatoid arthritis and psoriasis. While these trials are still in early stages, preliminary results are encouraging. The structural diversity inherent in compounds like N-ethyl-2-methylbenzene-1-sulfonamide allows for fine-tuning its pharmacological profile to address specific disease mechanisms without compromising overall safety.

The future direction of research on N-ethyl-2-methylbenzene-1-sulfonamide lies in expanding its applications through structural analogs and combinatorial chemistry approaches. By systematically varying substituents on the benzene ring or modifying the sulfonamide group, researchers can uncover novel derivatives with enhanced therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical practice.

In conclusion,N-ethyl-2-methylbenzene-1-sulfonamide (CAS No. 1077-56-1) represents a compelling subject of study due to its versatile structure and potential biological activities. Its sulfonamide core offers opportunities for developing new treatments against inflammation and infection, while advances in synthetic chemistry and computational modeling continue to refine our understanding of its properties. As research progresses,N-ethyl-2-methylbenzene-1-sulfonamide may emerge as a cornerstone compound in future pharmacological innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1077-56-1)N-ethyl-2-methylbenzene-1-sulfonamide
A987889
Purity:99%
Quantity:5g
Price ($):358.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:1077-56-1)N-Ethyl-o-toluenesulfonamide
sfd21762
Purity:99%
Quantity:200KG
Price ($):Inquiry
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